molecular formula C6H4BrNO2 B189399 6-Bromopicolinic acid CAS No. 21190-87-4

6-Bromopicolinic acid

Cat. No. B189399
CAS RN: 21190-87-4
M. Wt: 202.01 g/mol
InChI Key: XURXQNUIGWHWHU-UHFFFAOYSA-N
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Description

6-Bromopicolinic acid, also known as 6-Bromopyridine-2-carboxylic acid, is a chemical compound with the formula C6H4BrNO2 . It is used in the synthesis of chiral 2,2′-dipyidylamines .


Synthesis Analysis

In the agrochemical industry, 6-Bromopicolinic Acid is used as an intermediate in the synthesis of fungicides and herbicides . The manufacturing process involves several steps, including the synthesis of the intermediate product, purification, and isolation of the final product .


Molecular Structure Analysis

The molecular structure of 6-Bromopicolinic acid is characterized by a bromine atom attached to the 6th position of the pyridine ring . The molecular formula is C6H4BrNO2, with an average mass of 202.005 Da .


Chemical Reactions Analysis

The photochemistry of 6-Bromopicolinic acid has been studied. In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole . The photolysis of 6-Bromopicolinic acid is drastically enhanced by Cl−, producing 6-chloropicolinic acid with a chemical yield of about 90% .


Physical And Chemical Properties Analysis

6-Bromopicolinic acid has a molecular weight of 202.01 g/mol . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Synthesis of Chiral Compounds

6-Bromopicolinic acid is used in the synthesis of chiral 2,2′-dipyidylamines, which are important in creating asymmetric catalysts for chemical reactions. This application is crucial for producing pharmaceuticals that require specific chirality for their efficacy .

Photochemistry Studies

The compound’s photochemical behavior in water has been studied, revealing interesting reactions such as the production of 6-hydroxypicolinic acid and substituted pyrroles under certain conditions. This research can contribute to our understanding of photochemical processes in aquatic environments .

Chromatography and Mass Spectrometry

In analytical chemistry, 6-Bromopicolinic acid can be used in chromatography or mass spectrometry to help with sample manipulation or as a standard for calibration purposes. This aids in the accurate measurement and analysis of various substances .

Reactivity Studies

Research has been conducted on the reactivity of halides with triplets of 6-Bromopicolinic acid, which is significant for understanding its behavior under different chemical conditions. Such studies are important for designing reactions involving halides .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of chiral 2,2′-dipyidylamines , which suggests that it may interact with enzymes or receptors that recognize these structures.

Mode of Action

Given its use in the synthesis of chiral 2,2′-dipyidylamines , it’s plausible that it may act as a building block in the formation of these compounds, potentially influencing their biological activity.

Result of Action

As a precursor in the synthesis of chiral 2,2′-dipyidylamines , its effects may be indirectly related to the biological activities of these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that safety data sheets suggest that this compound should be stored in a dry, cool, and well-ventilated place .

Safety and Hazards

6-Bromopicolinic acid is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURXQNUIGWHWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344021
Record name 6-Bromopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopicolinic acid

CAS RN

21190-87-4
Record name 6-Bromopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2,6-dibromopyridine (59 g, 0.25 mol) in ET2O (600 mL) at -70° C. there was added slowly n-BuLi 2.12M in hexanes (118 mL, 0.25 mol); the resulting mixture was stirred in the cold until a solution was obtained (45 min.); this mixture was poured onto a slurry of crushed dry ice (200 g) in ET2O (500 mL). The resulting suspension was allowed to warm up, then it was extracted with H2O (500 mL, then 250 mL). The combined aqueous extracts were extracted with Et2O, then acidified with 12N HCl, affording a precipitate which was filtered. This beige solid was washed with H2O and dried to afford the title acid (32 g), m.p. 186°-189° C.
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59 g
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hexanes
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118 mL
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200 g
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Synthesis routes and methods II

Procedure details

A suspension of 2,6-dibromopyridine (19 g) in diethylether (200 ml) was added to a mixture of n-butyl lithium (130 ml of a 1.6M solution in hexane) and diethylether (200 ml) cooled to -50° C. The resulting solution was stirred at -50° C. for 10 minutes before pouring onto a slurry of diethyl ether(100 ml) and dry-ice. The mixture was allowed to warm to room temperature and filtered. The resulting solid was dissolved in 2N sodium hydroxide (350 ml) and extracted with diethyl ether (2×300 ml). The aqueous layer was separated and acidified with 2N hydrochloric acid. The resulting precipitate was filtered and washed with water to give 6-bromo-2-pyridine carboxylic acid (7.25 g): NMR (d6DMSO) δ7.69(d,1H), 7.95(d,1H), 8.05(dd,1H); m/e 202(M+H)+.
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19 g
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200 mL
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200 mL
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100 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To deionized water (75 mL) was added 2-bromo-6-methylpyridine (5.0 g) and potassium permanganate (4.74 g). After refluxing for 1 h another portion of potassium permanganate (4.74 g) in deionzied water (75 mL) was added. The mixture was heated at reflux for an additional 5 h and filtered through ceiite. The filtrate was acidified with 6 N hydrochloric acid and the product precipitated as a white solid. The solid was collected by suction filtration and the filtrate was extracted with ethyl acetate, dried over sodium sulfate, filtered and concentrated to yield more title product (total 2.65 g).
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4.74 g
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5 g
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What transient species are observed during the laser flash photolysis of 6-bromopicolinic acid and 6-chloropicolinic acid?

A2: Laser flash photolysis studies reveal distinct transient species for both compounds. For 6-chloropicolinic acid, a short-lived transient species with a maximum absorption at 305 nm is observed. [] This species is quenched by both oxygen and methyl acrylate, suggesting its triplet excited state nature. [] In contrast, the triplet excited state of 6-bromopicolinic acid is only detected at pH 1 and exhibits a maximum absorption at 320 nm. [] Furthermore, the photolysis of 6-chloropicolinic acid in the presence of chloride ions generates the radical anion Cl2.-, while 6-bromopicolinic acid forms the radical anion Br2.- in the presence of bromide ions. [] These observations provide valuable insights into the reactive intermediates involved in the photochemical reactions of these halogenated picolinic acid derivatives.

Q2: Can you describe the structural characteristics of metal complexes formed with 6-bromopicolinic acid?

A3: Research shows that 6-bromopicolinic acid acts as a ligand in various metal complexes, influencing their structural diversity and properties. For instance, cobalt(II) complexes with 6-bromopicolinic acid exhibit polymorphism, with the solution's pH playing a crucial role in determining the resulting polymorphs. [] Similarly, nickel(II) complexes with this ligand display pseudopolymorphism, where different crystal structures incorporate solvent molecules within the crystal lattice. [] This highlights the versatility of 6-bromopicolinic acid in coordinating with metal ions and generating diverse crystal structures with potential applications in materials science.

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